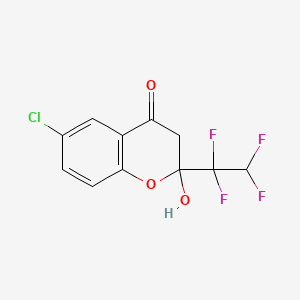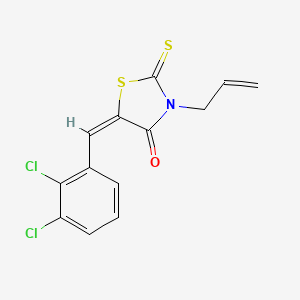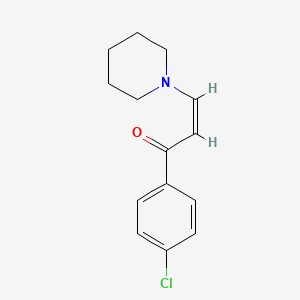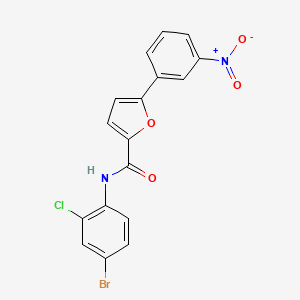
6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one is a synthetic compound that has gained attention due to its potential applications in scientific research. It belongs to the class of flavonoids and has been found to possess a range of biological activities. In
作用機序
The mechanism of action of 6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms in the body.
Biochemical and Physiological Effects:
6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of using 6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one in lab experiments is its ability to modulate various biological pathways. This makes it a useful tool for studying the molecular mechanisms underlying various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease. Another direction is to study its effects on other signaling pathways in the body. Additionally, it would be interesting to investigate its potential use in combination with other drugs or compounds for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one is a synthetic compound that has potential applications in various scientific research fields. Its ability to modulate various signaling pathways in the body makes it a useful tool for studying the molecular mechanisms underlying various diseases. However, further studies are needed to fully understand its mechanism of action and its potential side effects.
合成法
The synthesis of 6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one has been reported in the literature. One of the methods involves the condensation of 6-chloro-4-chromanone with 1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to obtain the final compound. Another method involves the reaction of 6-chloro-4-chromanone with 1,1,2,2-tetrafluoroethanol in the presence of a Lewis acid catalyst such as aluminum chloride.
科学的研究の応用
6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one has been studied for its potential applications in various scientific research fields. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its neuroprotective effects and its potential use in the treatment of Alzheimer's disease. In addition, it has been investigated for its ability to inhibit the activity of certain enzymes that are involved in the development of diabetes and obesity.
特性
IUPAC Name |
6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF4O3/c12-5-1-2-8-6(3-5)7(17)4-10(18,19-8)11(15,16)9(13)14/h1-3,9,18H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAAVXXJUDELFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=CC(=C2)Cl)OC1(C(C(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5065415.png)
![ethyl 3-[5-(11-iodoundecyl)-2-thienyl]-3-oxopropanoate](/img/structure/B5065423.png)
![1-(2-chlorobenzyl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065443.png)
![N-allyl-4-[5-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5065450.png)
![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-3-bromo-6-methoxyphenol](/img/structure/B5065457.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5065470.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-chlorophenyl)-N~2~-cyclohexylglycinamide](/img/structure/B5065474.png)
![N-(2-furylmethyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5065489.png)




![2-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B5065521.png)